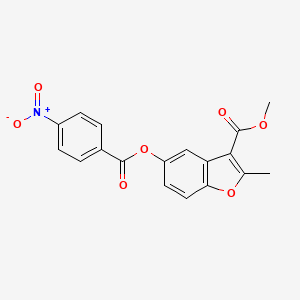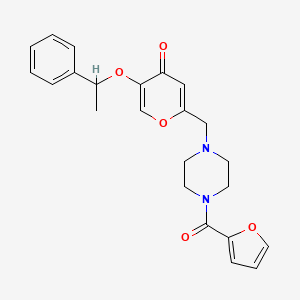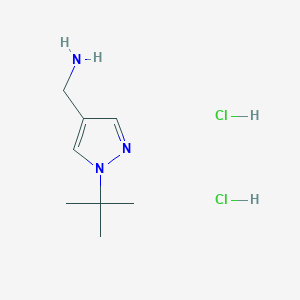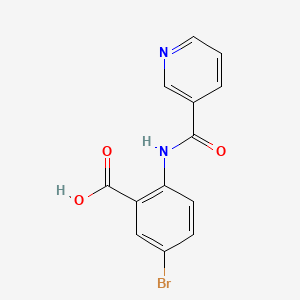![molecular formula C10H12BrN3 B2639010 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 876372-87-1](/img/structure/B2639010.png)
6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is part of a family of compounds known as triazolopyridines . These compounds are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridine derivatives involves various techniques. For instance, 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine were synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . Another method involves the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Brc1ccc2nncn2c1 . The InChI key for this compound is PFKZKSHKBBUZKU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 198.02 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the retrieved sources.科学的研究の応用
1. Synthesis and Structural Characterization
6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine is synthesized using N-Chlorosuccinimide (NCS) under mild conditions. Its structure is characterized using various methods including X-ray diffraction, confirming its crystallization in a monoclinic space group (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
2. Biological Activity
Triazolopyridines, including this compound, have been studied for their biological activities. While specific data on this compound may not be extensive, the family of compounds it belongs to demonstrates significant biological activities, suggesting potential applications in pharmaceuticals (Gandikota, Bolla, Viswanath, & Bethi, 2017).
3. Potential for Herbicidal Activity
Research on related N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a similar triazolopyridine core, indicates excellent herbicidal activity at low application rates. This suggests a potential application of this compound in agricultural chemistry, especially in weed management (Moran, 2003).
4. Antimicrobial Properties
Fused heterocyclic 1,2,4-triazoles, including triazolopyridines, have been evaluated for their antimicrobial properties. Studies indicate that these compounds can be potent antimicrobial agents, suggesting a possible application in developing new antimicrobial drugs (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
5. Antioxidant Activity
Synthesis and testing of triazolo[4,3-b][1,2,4]triazin-7-ones, a similar group of compounds, show that they possess both antioxidant and prooxidant properties depending on their structure. This suggests that this compound might also have potential as an antioxidant agent (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).
将来の方向性
The future directions for “6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given their versatile biological activities, these compounds could have potential applications in the development of new antimicrobial agents .
特性
IUPAC Name |
6-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWESYQIJNLIFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2638927.png)
![9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2638930.png)


![5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride](/img/structure/B2638936.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2638938.png)

![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2638940.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2638941.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2638942.png)


![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)

